molecular formula C22H22N4O3 B11013159 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B11013159
M. Wt: 390.4 g/mol
InChI Key: RQGYVMJGTJQMKT-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that features both indole and phthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide and a base such as potassium carbonate.

    Formation of the Phthalazinone Moiety: This involves the cyclization of a hydrazine derivative with a phthalic anhydride or a similar compound.

    Coupling of the Two Moieties: The final step involves coupling the indole and phthalazinone moieties through an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the phthalazinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of hydroxylated phthalazinone derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological systems. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety can interact with tryptophan-binding proteins, while the phthalazinone moiety may interact with other biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the phthalazinone moiety.

    2-(1H-indol-3-yl)ethylamine: A simpler indole derivative without the methoxy group or phthalazinone moiety.

    Phthalazinone derivatives: Compounds with similar phthalazinone structures but different substituents.

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the combination of indole and phthalazinone moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C22H22N4O3/c1-25-22(28)18-6-4-3-5-17(18)19(24-25)14-21(27)23-10-12-26-11-9-15-13-16(29-2)7-8-20(15)26/h3-9,11,13H,10,12,14H2,1-2H3,(H,23,27)

InChI Key

RQGYVMJGTJQMKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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